molecular formula C11H9N7O B2592814 N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide CAS No. 2418719-44-3

N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide

Katalognummer B2592814
CAS-Nummer: 2418719-44-3
Molekulargewicht: 255.241
InChI-Schlüssel: NQNKYGVNHAXSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide, also known as CCPA, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. CCPA is a synthetic compound that belongs to the family of adenosine receptor agonists. Adenosine receptors are a type of G protein-coupled receptor that plays a vital role in various physiological processes such as vasodilation, neurotransmission, and immune response.

Wirkmechanismus

N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide acts by binding to the adenosine A1 receptor subtype, which leads to the activation of downstream signaling pathways. The activation of adenosine A1 receptors results in the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP (cAMP). The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the opening of inward-rectifying potassium channels. The activation of potassium channels leads to the hyperpolarization of the cell membrane, which reduces the excitability of neurons and cardiac cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure in animal models, indicating its potential use as a cardiovascular drug. This compound has also been found to have neuroprotective effects and has been shown to reduce the damage caused by ischemic stroke in animal models. Additionally, this compound has been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide in lab experiments is its high degree of purity, which ensures that the results obtained are accurate and reproducible. Additionally, this compound is a potent agonist of the adenosine A1 receptor subtype, which makes it an ideal tool for studying the role of adenosine receptors in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in various diseases such as cardiovascular disease, stroke, and inflammation. Additionally, the role of adenosine receptors in various physiological processes such as sleep, pain, and memory is an area of ongoing research, and this compound may be a useful tool for further investigating these processes.

Synthesemethoden

The synthesis of N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide involves the reaction between 1-cyanocyclopropylamine and 5-(tetrazol-1-yl)pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a high degree of purity.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been found to be a potent agonist of the adenosine A1 receptor subtype. Adenosine A1 receptors are widely distributed throughout the body and play a crucial role in the regulation of various physiological processes such as cardiovascular function, neurotransmission, and immune response.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)-5-(tetrazol-1-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O/c12-6-11(3-4-11)15-10(19)9-2-1-8(5-13-9)18-7-14-16-17-18/h1-2,5,7H,3-4H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNKYGVNHAXSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=NC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.